Home > Products > Screening Compounds P10755 > Dehydro silodosin
Dehydro silodosin - 175870-21-0

Dehydro silodosin

Catalog Number: EVT-339273
CAS Number: 175870-21-0
Molecular Formula: C25H30F3N3O4
Molecular Weight: 493.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dehydro silodosin is a derivative of silodosin . Silodosin is a selective antagonist of alpha (α)-1 adrenergic receptors that binds to the α1A subtype with the highest affinity . It is used in the treatment of benign prostatic hyperplasia .


Synthesis Analysis

The synthesis of silodosin involves several steps, including the use of 2-bromoethanol (2-BE) and 2-bromoethylmethanesulfonate (2-BEM) . A capillary gas chromatographic method using flame ionization detection was developed and validated for the trace quantification of these compounds in silodosin .


Physical And Chemical Properties Analysis

Dehydro silodosin has a molecular weight of 493.5 g/mol . Silodosin, from which Dehydro silodosin is derived, is a white to pale yellowish white powder and it is odorless .

Tamsulosin

  • Relevance: Tamsulosin is structurally similar to Dehydro silodosin, sharing a common pharmacophore with an alpha-1A-adrenergic receptor antagonist activity. Multiple studies in the provided papers compared the efficacy and safety of silodosin, the active form of Dehydro silodosin, with tamsulosin for the treatment of lower urinary tract symptoms and the expulsion of ureteral stones. [, , , , , , , , , , , , ] These studies highlight the therapeutic relevance of both compounds in managing similar medical conditions.

Naftopidil

  • Relevance: Naftopidil shares its therapeutic indication and mechanism of action with Dehydro silodosin, targeting alpha-1 adrenergic receptors to relieve BPH symptoms. While not structurally identical, both compounds exert their effects by modulating the sympathetic nervous system's influence on the lower urinary tract. Studies have compared the effectiveness of silodosin and naftopidil in treating BPH, indicating their overlapping therapeutic roles. [, , ]

Alfuzosin

  • Relevance: Alfuzosin belongs to the same drug class as Dehydro silodosin, both being categorized as alpha-blockers. While their chemical structures differ, they both target alpha-1 adrenergic receptors, particularly in the prostate and bladder. This shared mechanism of action underscores their relevance as related compounds in the context of BPH treatment. Clinical trials have directly compared silodosin and alfuzosin in managing BPH, demonstrating their similar therapeutic applications. [, , , ]

Tadalafil

  • Relevance: Although belonging to a different drug class than Dehydro silodosin, tadalafil is relevant in this context because of its use in combination therapies for BPH and its potential for improving ureteral stone expulsion. While silodosin targets alpha-1A receptors, tadalafil inhibits PDE5, both contributing to smooth muscle relaxation in the lower urinary tract. [, , ] Studies have investigated the combined use of silodosin and tadalafil for managing lower urinary tract symptoms associated with BPH, highlighting their complementary mechanisms in addressing this condition.

Solifenacin

  • Relevance: Solifenacin is relevant to Dehydro silodosin due to its use in combination therapies for managing BPH complicated by OAB. While silodosin primarily targets bladder outlet obstruction, solifenacin addresses OAB symptoms by reducing bladder muscle overactivity. Studies have investigated the efficacy of combining silodosin with solifenacin for patients with BPH and co-existing OAB. [, ] This combination aims to provide a more comprehensive treatment approach by targeting both obstructive and overactive bladder components.
Source and Classification

Dehydro silodosin is synthesized from silodosin, which itself is a pharmaceutical agent utilized in urology. It belongs to the class of drugs known as selective alpha-1 adrenergic antagonists. The chemical structure of dehydro silodosin is closely related to that of its parent compound, indicating similar pharmacological properties but potentially differing metabolic pathways and effects.

Synthesis Analysis

The synthesis of dehydro silodosin involves multiple steps that can vary significantly depending on the method employed. One common synthesis route starts with 7-cyanoindoline as the initial raw material. The following outlines a general synthetic pathway:

  1. Formation of Key Intermediates: The process begins with the synthesis of a 1-(benzoyloxypropyl)-7-cyanoindoline compound through various reactions including:
    • N-Alkylation: Using alkyl halides to introduce alkyl groups.
    • Reduction Reactions: Employing agents such as triethylsilane to reduce intermediates.
    • Catalytic Hydrogenation: To further refine the structure and introduce necessary functional groups.
  2. Final Conversion: The final steps involve hydrolyzing intermediates under alkaline conditions, often using hydrogen peroxide to yield dehydro silodosin.

This synthesis has been noted for its efficiency and improved yield compared to traditional methods, with reported yields reaching approximately 43% due to optimized reaction conditions and avoidance of chiral separations .

Molecular Structure Analysis

The molecular structure of dehydro silodosin can be characterized by its distinct functional groups and stereochemistry. Here are key features:

  • Chemical Formula: C19_{19}H24_{24}F2_{2}N2_{2}O3_{3}
  • Molecular Weight: Approximately 364.4 g/mol
  • Functional Groups: The compound features an indoline core, cyano group, and various aromatic substituents that contribute to its pharmacological activity.

The stereochemistry is crucial for its binding affinity to alpha-1 adrenergic receptors, where specific spatial arrangements enhance interaction with target sites .

Chemical Reactions Analysis

Dehydro silodosin undergoes various chemical reactions during both its synthesis and metabolism:

  • Oxidation: Involves adding oxygen or removing hydrogen from the molecular structure.
  • Reduction: Typically involves adding hydrogen or removing oxygen, crucial for converting intermediates into active forms.
  • Substitution Reactions: These include nucleophilic substitutions where functional groups are replaced by other atoms or groups.

Common reagents used in these reactions include hydrochloric acid and sodium hydroxide, with conditions carefully controlled to optimize yields and purity .

Mechanism of Action

Dehydro silodosin acts primarily as a selective antagonist at alpha-1A adrenergic receptors. Its mechanism involves:

  1. Binding Affinity: Dehydro silodosin binds with high affinity to alpha-1A receptors, leading to muscle relaxation in the prostate and bladder neck.
  2. Inhibition of Signal Transduction: The binding inhibits downstream signaling pathways that would normally lead to muscle contraction, thereby alleviating urinary obstruction.

Pharmacokinetics studies indicate that dehydro silodosin is metabolized into several active metabolites, enhancing its therapeutic effects while minimizing side effects associated with non-selective alpha antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of dehydro silodosin are critical for its application in pharmaceuticals:

  • Solubility: It exhibits moderate solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data can vary but generally falls within expected ranges for similar compounds.

These properties influence formulation strategies for oral administration and affect bioavailability .

Applications

Dehydro silodosin has significant applications in medical therapeutics:

  • Treatment of Benign Prostatic Hyperplasia: Its primary use is in managing urinary symptoms associated with BPH, improving quality of life for affected individuals.
  • Research Applications: As a model compound for studying alpha-adrenergic receptor interactions and drug development processes.

Clinical studies have demonstrated its efficacy in reducing urinary frequency and urgency while maintaining a favorable safety profile compared to other treatments .

Properties

CAS Number

175870-21-0

Product Name

Dehydro silodosin

IUPAC Name

1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]indole-7-carboxamide

Molecular Formula

C25H30F3N3O4

Molecular Weight

493.5 g/mol

InChI

InChI=1S/C25H30F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-7,10,14-15,17,30,32H,4,8-9,11-13,16H2,1H3,(H2,29,33)/t17-/m1/s1

InChI Key

VICSLOHTZDWOFF-QGZVFWFLSA-N

SMILES

CC(CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F

Synonyms

1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide;

Canonical SMILES

CC(CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F

Isomeric SMILES

C[C@H](CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.